

Application Notes and Protocols for CAY10566 in Xenograft Studies

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Compound of Interest

Compound Name: CAY10566

Cat. No.: B1668650

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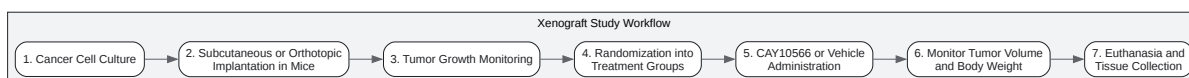
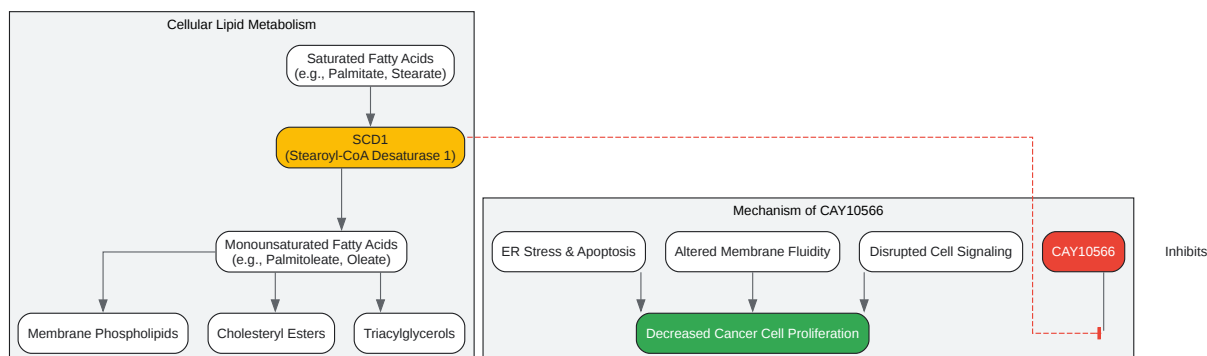
For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] SCD1 is implicated in various cellular processes, including membrane fluidity, signaling, and energy storage.[3][4] Upregulation of SCD1 has been observed in numerous cancers, correlating with tumor growth, metastasis, and resistance to therapy.[3][5] Inhibition of SCD1 by **CAY10566** presents a promising therapeutic strategy by disrupting lipid metabolism in cancer cells, leading to reduced proliferation and induction of apoptosis.[5][6] These application notes provide a comprehensive overview of the use of **CAY10566** in preclinical xenograft models, summarizing key experimental parameters and providing detailed protocols to guide researchers in their study design.

Mechanism of Action

CAY10566 selectively inhibits SCD1, thereby blocking the conversion of saturated fatty acids (e.g., palmitoyl-CoA and stearoyl-CoA) into monounsaturated fatty acids (e.g., palmitoleoyl-CoA and oleoyl-CoA).[1][2] This disruption of de novo monounsaturated fatty acid synthesis leads to an accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptotic cell death in cancer cells.[3] The inhibition of SCD1 can also impact cellular membrane composition and fluidity, affecting signaling pathways crucial for cancer cell survival and proliferation.[7]



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